Cas no 4771-80-6 (cyclohex-3-ene-1-carboxylic acid)

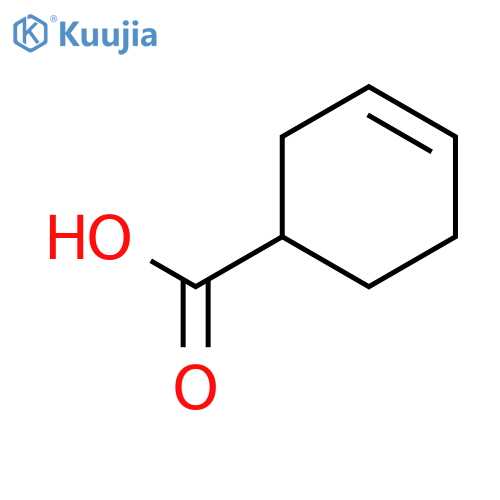

4771-80-6 structure

商品名:cyclohex-3-ene-1-carboxylic acid

cyclohex-3-ene-1-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- Cyclohex-3-enecarboxylic acid

- 3-Cyclohexene-1-carboxylic acid

- 3-Cyclohexene carboxylicacid

- 3-Cyclohexenylcarboxylic Acid

- cyclohex-3-ene-1-carboxylic acid

- 1,2,3,6-Tetrahydrobenzoic Acid

- 3-Cyclohexene-1-carboxylic acid,98%

- PB29511

- EINECS 225-314-7

- F11249

- 1-Cyclohexene-4-carboxylic acid

- 4-09-00-00114 (Beilstein Handbook Reference)

- AC-16124

- SCHEMBL91180

- STR08943

- 3-CYCLOHEXENECARBOXYLIC ACID

- Z57921336

- Kyselina 1,2,5,6-tetrahydrobenzoova [Czech]

- 4-cyclohexenecarboxylic acid

- BCP15341

- NSC 44883

- AKOS025243242

- EN300-18424

- FT-0665343

- MFCD00013781

- NSC44883

- NSC 44712

- Kyselina 1,2,5,6-tetrahydrobenzoova

- NSC44712

- AKOS016341392

- MFCD08275437

- 4-cyclohexene carboxylic acid

- (S)-(?)-3-Cyclohexene-1-carboxylic acid

- FT-0615562

- (S)-3-Cyclohexenecarboxylic acid

- cyclohexene-4-carboxylic acid

- .DELTA.3-Cyclohexenylcarboxylic acid

- AMY3991

- 4771-80-6

- DTXSID40871099

- BRN 1617723

- 3-cyclohexene carboxylic acid

- cyclohex-3-ene carboxylic acid

- AKOS000121458

- PB18863

- cyclohex-3-enecarboxylicacid

- delta3-Cyclohexenylcarboxylic acid

- TS-01661

- NSC-44712

- .DELTA.3-Cyclohexenecarboxylic acid

- MFCD08275445

- CS-W011160

- 1338-24-5

- SY097786

- SY098140

- (+/-)-3-Cyclohexene-1-carboxylic acid

- (S)-(?)-1,2,3,6-Tetrahydrobenzoic acid

- BB 0237473

- FT-0686460

- NS00047160

- W-106065

- WLN: L6UTJ DVQ

- F2191-0063

- cyclohex-3-ene-1-carboxylicacid

- NSC-44883

- AI3-32141

- .delta.(Sup3)-Cyclohexenecarboxylic acid

- C0652

- 3-Cyclohexene-1-carboxylic acid, 97%

- DB-072245

- DB-072247

- DTXCID30818771

- (R)-3-Cyclohexene-1-carboxylic acid

- delta3-Cyclohexenecarboxylic acid

-

- MDL: MFCD00013781

- インチ: 1S/C7H10O2/c8-7(9)6-4-2-1-3-5-6/h1-2,6H,3-5H2,(H,8,9)

- InChIKey: VUSWCWPCANWBFG-UHFFFAOYSA-N

- ほほえんだ: C1=CCC(CC1)C(=O)O

- BRN: 1617723

計算された属性

- せいみつぶんしりょう: 126.06800

- どういたいしつりょう: 126.06808

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 138

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 37.3

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: 無色液体

- 密度みつど: 1.081 g/mL at 25 °C(lit.)

- ゆうかいてん: 17 °C (lit.)

- ふってん: 238°C(lit.)

- フラッシュポイント: 華氏温度:230°f

摂氏度:110°c - 屈折率: n20/D 1.48(lit.)

- ようかいど: V sol

- すいようせい: 不溶性

- あんていせい: Stable. Combustible. Incompatible with bases, strong oxidizing agents.

- PSA: 37.30000

- LogP: 1.42730

- ようかいせい: 自信がない

cyclohex-3-ene-1-carboxylic acid セキュリティ情報

-

記号:

- ヒント:あぶない

- シグナルワード:Danger

- 危害声明: H312,H314

- 警告文: P280,P305+P351+P338,P310

- 危険物輸送番号:UN 3265

- WGKドイツ:3

- 危険カテゴリコード: 21-34

- セキュリティの説明: S26-S36/37/39-S45

- RTECS番号:GW3675000

-

危険物標識:

- 危険レベル:8

- リスク用語:R21; R34

- 包装等級:III

- 包装グループ:III

- TSCA:Yes

- セキュリティ用語:S26;S36/37/39;S45

- 包装カテゴリ:III

- ちょぞうじょうけん:Store at room temperature

- 危険レベル:8

cyclohex-3-ene-1-carboxylic acid 税関データ

- 税関コード:2916209090

- 税関データ:

中国税関コード:

2916209090概要:

29162090他の(シクロアルカン/シクロオレフィン/シクロテルペン)モノカルボン酸(酸無水物/ハロゲン化アシル、過酸化物、ペルオキシ酸及び税番の誘導体を含む)。付加価値税:17.0%税金還付率:9.0% 規制条件:AB(入国貨物通関表、出国貨物通関表)最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること

規制条件:

A.入国貨物通関表

B.出国貨物通関申告書検査検疫種別:

R、輸入食品衛生監督検査

S.輸出食品衛生監督検査

M.輸入商品検査

N.輸出商品検査要約:

2916209090その他のシクロアルキル基、シクロアルキル基またはシクロエーテル基モノカルボン酸およびその無水物、ハロゲン化物、過酸化物、過酸素酸およびその誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:6.5% General tariff:30.0%

cyclohex-3-ene-1-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-18424-0.05g |

cyclohex-3-ene-1-carboxylic acid |

4771-80-6 | 95% | 0.05g |

$19.0 | 2023-09-19 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT0302-100G |

cyclohex-3-ene-1-carboxylic acid |

4771-80-6 | 97% | 100g |

¥ 118.00 | 2023-04-13 | |

| Apollo Scientific | OR30377-25g |

Cyclohex-3-ene-1-carboxylic acid |

4771-80-6 | 98% | 25g |

£16.00 | 2025-02-19 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C102409-100g |

cyclohex-3-ene-1-carboxylic acid |

4771-80-6 | 98% | 100g |

¥66.90 | 2023-09-04 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R007954-100g |

cyclohex-3-ene-1-carboxylic acid |

4771-80-6 | 98% | 100g |

¥65 | 2024-05-23 | |

| TRC | C988195-1g |

3-Cyclohexenylcarboxylic Acid |

4771-80-6 | 1g |

$ 138.00 | 2023-09-08 | ||

| Apollo Scientific | OR30377-100g |

Cyclohex-3-ene-1-carboxylic acid |

4771-80-6 | 98% | 100g |

£24.00 | 2025-02-19 | |

| Life Chemicals | F2191-0063-0.5g |

cyclohex-3-ene-1-carboxylic acid |

4771-80-6 | 95%+ | 0.5g |

$19.0 | 2023-09-06 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C092A-100g |

cyclohex-3-ene-1-carboxylic acid |

4771-80-6 | 98% | 100g |

¥102.0 | 2022-05-30 | |

| Enamine | EN300-18424-1.0g |

cyclohex-3-ene-1-carboxylic acid |

4771-80-6 | 95% | 1.0g |

$26.0 | 2023-07-08 |

cyclohex-3-ene-1-carboxylic acid サプライヤー

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

(CAS:4771-80-6)

注文番号:SFD718

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Wednesday, 11 December 2024 17:02

価格 ($):

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:4771-80-6)3-环己烯-1-甲酸

注文番号:LE25015608

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:48

価格 ($):discuss personally

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

(CAS:4771-80-6)

注文番号:SDF440

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Wednesday, 27 November 2024 14:57

価格 ($):

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:4771-80-6)3-Cyclohexenecarboxylic acid

注文番号:LE5163

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 11:46

価格 ($):discuss personally

cyclohex-3-ene-1-carboxylic acid 関連文献

-

Yeon Hee Ban,Jong Hyun Lee,Gyo Rim Gu,Boram Lee,SangJoon Mo,Ho Jeong Kwon,Yeo Joon Yoon Mol. BioSyst. 2013 9 944

-

Sanjiv O. Tomer,Hemant P. Soni New J. Chem. 2022 46 2495

-

Heather M. Aitken,Michelle L. Coote Phys. Chem. Chem. Phys. 2018 20 10671

-

Mei-Yan Gao,Shumei Chen,Lan-Xia Hu,Lei Zhang,Jian Zhang Dalton Trans. 2017 46 10630

-

5. Reaction of 1 : 2 : 3 : 6-tetrahydrobenzaldehyde with alkaliE. G. E. Hawkins,D. J. G. Long,F. W. Major J. Chem. Soc. 1955 1462

4771-80-6 (cyclohex-3-ene-1-carboxylic acid) 関連製品

- 5708-19-0((1S)-cyclohex-3-ene-1-carboxylic acid)

- 5709-98-8((1R)-cyclohex-3-ene-1-carboxylic acid)

- 15573-40-7((R,R)-rel-Cyclohex-4-ene-1,2-dicarboxylic Acid)

- 10479-42-2(Siglure acid)

- 7686-77-3(cyclopent-3-ene-1-carboxylic acid)

- 2305-26-2(cis-4-Cyclohexene-1,2-dicarboxylic acid)

- 16646-42-7(1-methylcyclohex-3-ene-1-carboxylic acid)

- 28871-80-9(Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylicacid, (1R,2R,3R,4S)-rel-)

- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)

- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:4771-80-6)3-Cyclohexenecarboxylic acid

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Jiangsu Xinsu New Materials Co., Ltd

(CAS:4771-80-6)

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ